Milameline
Beschreibung
See also: Milameline Hydrochloride (active moiety of).
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXHEYLRHNXAB-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C=NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC=C(C1)/C=N/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028867 | |
| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139886-32-1 | |
| Record name | Milameline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139886-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milameline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILAMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9X77R42FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milameline's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milameline (formerly CI-979, PD-129,409, RU-35,926) is a partial agonist of muscarinic acetylcholine receptors (mAChRs) that was investigated as a potential therapeutic for Alzheimer's disease.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, with a focus on its interaction with the five muscarinic receptor subtypes (M1-M5). It summarizes quantitative binding and functional data, details common experimental protocols for assessing muscarinic agonists, and visualizes key signaling pathways and experimental workflows. While this compound showed promise in preclinical studies by demonstrating procognitive effects, it ultimately failed to show robust efficacy in clinical trials and its development was discontinued.[1][2]
Core Mechanism of Action
This compound acts as a direct-acting cholinergic agonist, binding to and activating muscarinic receptors.[3] Its pharmacological profile is that of a partial agonist, meaning it elicits a response that is lower than that of a full agonist like acetylcholine.[4] In vitro studies have shown that this compound has approximately equal affinity for all five human muscarinic receptor subtypes (hM1-hM5). Upon binding, it triggers distinct downstream signaling cascades depending on the receptor subtype. For M1 and M3 receptors, which are coupled to Gq/11 proteins, this compound stimulates phosphoinositide hydrolysis. Conversely, for M2 and M4 receptors, which are coupled to Gi/o proteins, it inhibits the forskolin-activated accumulation of cyclic AMP (cAMP).
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at the five human muscarinic receptor subtypes. This data is compiled from in vitro studies using Chinese hamster ovary (CHO) cells stably transfected with the respective human muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Assay | Functional Potency (EC50) | Efficacy (% of full agonist) |
| M1 | ~Micromolar (with antagonist ligands) | Phosphoinositide Hydrolysis | Not explicitly stated | Partial Agonist |
| M2 | ~Nanomolar (with agonist ligands), Ki = 67 nM | Inhibition of cAMP Accumulation | Not explicitly stated | Partial Agonist |
| M3 | ~Micromolar (with antagonist ligands) | Phosphoinositide Hydrolysis | Not explicitly stated | Partial Agonist |
| M4 | ~Micromolar (with antagonist ligands) | Inhibition of cAMP Accumulation | Not explicitly stated | Partial Agonist |
| M5 | ~Micromolar (with antagonist ligands) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: There is some conflicting evidence regarding this compound's selectivity. While one study indicates roughly equal affinities for all subtypes, another suggests a degree of M2 subtype selectivity with a high affinity for [3H]oxotremorine binding sites (Ki = 67 nM) and lower affinity for [3H]pirenzepine binding sites (Ki = 1,100 nM).
Key Signaling Pathways
The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades. The diagrams below illustrate the primary pathways associated with M1 and M2/M4 receptor activation.
This compound-induced M1 receptor signaling cascade.
This compound-induced M2/M4 receptor signaling cascade.
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors involves several key in vitro experiments.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. A common approach is a competition binding assay.
Objective: To determine the Ki of this compound at each of the five muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing one of the five human muscarinic receptor subtypes.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Workflow for a radioligand competition binding assay.
Functional Assays
Functional assays measure the cellular response to receptor activation and are used to determine the potency (EC50) and efficacy of an agonist.
Objective: To measure the this compound-induced stimulation of inositol phosphate accumulation.
Methodology:
-
Cell Labeling: CHO cells expressing M1 or M3 receptors are labeled with [3H]-myo-inositol.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is quantified using an appropriate method, such as anion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and maximal response.
Objective: To measure the this compound-induced inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Treatment: CHO cells expressing M2 or M4 receptors are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: The cells are then stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo and Clinical Observations
In preclinical animal models, this compound demonstrated several effects consistent with a centrally acting muscarinic agonist. These include:
-
Cognitive Enhancement: Improved performance in water-maze tasks in animals with basal forebrain lesions.
-
Reversal of Cognitive Deficits: Reversed scopolamine-induced impairments in attention tasks in monkeys.
-
Increased Cortical Blood Flow: Demonstrated an increase in regional cerebral blood flow, particularly in frontal regions, the basal ganglia, and the thalamus in patients with mild Alzheimer's disease.
-
Electrophysiological Effects: Produced low-voltage, desynchronized electroencephalogram (EEG) activity, indicative of increased arousal.
Despite these promising preclinical findings, this compound did not demonstrate sufficient efficacy in clinical trials for the treatment of Alzheimer's disease, leading to the discontinuation of its development.
Conclusion
This compound is a non-selective, partial muscarinic receptor agonist that exhibits roughly equal affinity for all five receptor subtypes. Its mechanism of action involves the stimulation of Gq/11-mediated phosphoinositide hydrolysis at M1 and M3 receptors and the inhibition of Gi/o-mediated adenylyl cyclase at M2 and M4 receptors. While it showed procognitive effects in animal models, its lack of robust clinical efficacy in Alzheimer's disease patients highlights the complexities of developing successful muscarinic-based therapies for neurodegenerative disorders. The in-depth understanding of its pharmacological profile, as detailed in this guide, remains valuable for the broader field of muscarinic receptor research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Milameline's Influence on Cerebral Blood Flow in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milameline (CI-979/RU35926) is a partial muscarinic agonist that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease. One of its noted physiological effects in preclinical studies is the enhancement of cerebral blood flow (CBF). This technical guide synthesizes the available information on the effects of this compound on CBF in animal models, focusing on the underlying mechanisms, experimental evidence, and methodologies employed in these investigations. While direct quantitative data from primary studies is limited in the public domain, this document consolidates the established principles of muscarinic agonist action on cerebral vasculature to provide a comprehensive understanding for the scientific community.
Core Findings on this compound and Cerebral Blood Flow
Preclinical research has indicated that this compound increases cortical blood flow in rats.[1] This effect is consistent with its pharmacological profile as a partial muscarinic agonist. The cholinergic system plays a crucial role in the regulation of cerebrovascular tone, and activation of muscarinic receptors is known to induce vasodilation and consequently increase blood flow to the brain. Preliminary animal studies have suggested that this compound has the capacity to impact regional cerebral blood flow (rCBF).[2]
Quantitative Data Summary
A thorough review of available literature did not yield specific quantitative data tables from the primary preclinical studies detailing the dose-response relationship or percentage increase in cerebral blood flow following this compound administration in animal models. The seminal studies are frequently cited for the qualitative finding of increased cortical blood flow, but the precise metrics are not detailed in the accessible abstracts.[1]
Mechanistic Insights: The Role of Muscarinic Receptors in Cerebral Vasodilation
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs). It displays a broad affinity for all five subtypes (M1-M5).[1] The increase in cerebral blood flow is primarily mediated by the activation of muscarinic receptors located on endothelial cells and potentially on vascular smooth muscle cells and perivascular nerves.
The predominant pathway for muscarinic agonist-induced vasodilation involves the M5 muscarinic receptor subtype. Activation of endothelial M5 receptors by acetylcholine or a muscarinic agonist like this compound triggers a signaling cascade that results in the production of nitric oxide (NO), a potent vasodilator.
Signaling Pathway for Muscarinic-Induced Cerebral Vasodilation
The following diagram illustrates the key signaling events initiated by the binding of a muscarinic agonist to endothelial M5 receptors, leading to vasodilation.
Caption: Muscarinic agonist-induced vasodilation pathway.
Experimental Protocols
Animal Models
-
Species: Rat
-
Strain: Long-Evans[1] or other common laboratory strains (e.g., Sprague-Dawley, Wistar).
-
Health Status: Healthy, adult male or female rats. For disease models, specific transgenic or lesion models relevant to the therapeutic indication (e.g., basal forebrain lesion for cognitive impairment) may be used.
Surgical Procedures and Anesthesia
Anesthesia is a critical consideration as it can significantly impact cerebral blood flow. The choice of anesthetic should be carefully considered and reported.
-
Anesthesia: Urethane or alpha-chloralose are often used in terminal CBF studies as they have less of a depressive effect on neuronal activity and cerebrovascular coupling compared to some other agents. In some cases, studies may be conducted in conscious, restrained animals to avoid the confounding effects of anesthesia.
-
Surgical Preparation:
-
Anesthetize the animal and monitor vital signs (body temperature, heart rate, blood pressure).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the cortical surface for techniques like laser Doppler flowmetry.
-
For arterial spin labeling MRI, surgical intervention may be minimal.
-
For autoradiography, catheterization of the femoral artery and vein is necessary for blood sampling and tracer infusion.
-
Cerebral Blood Flow Measurement Techniques
Several methods can be employed to measure regional or global cerebral blood flow.
-
Laser Doppler Flowmetry (LDF): Provides continuous, real-time measurement of microvascular red blood cell flux in a small volume of tissue. A probe is placed on the cortical surface to measure changes in CBF in response to drug administration.
-
[14C]-Iodoantipyrine Autoradiography: A quantitative method that provides a high-resolution map of regional CBF at a single point in time. It involves the intravenous infusion of radiolabeled iodoantipyrine and subsequent brain tissue sectioning and imaging.
-
Arterial Spin Labeling (ASL) - Magnetic Resonance Imaging (MRI): A non-invasive technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral perfusion. It allows for repeated measurements in the same animal over time.
-
Single-Photon Emission Computed Tomography (SPECT): Can be used with tracers like 99mTc-HMPAO to assess regional CBF.
Drug Administration
-
Route of Administration: Intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. The route and vehicle should be clearly stated.
-
Dosing: A dose-response study is typically conducted to determine the effective dose range.
Experimental Workflow
The following diagram outlines a typical workflow for an acute study investigating the effect of a test compound on cerebral blood flow using laser Doppler flowmetry.
Caption: Generalized workflow for assessing acute drug effects on CBF.
Conclusion and Future Directions
The available evidence strongly indicates that this compound increases cortical blood flow in animal models, an effect mediated by its action as a muscarinic agonist. This vasodilatory response is a key physiological action that may contribute to its potential therapeutic effects on cognition. However, a significant gap in the publicly accessible literature is the lack of detailed quantitative data and specific experimental protocols from the primary studies that established this finding.
For future research and development in this area, it is imperative that studies not only report the qualitative effects but also provide comprehensive quantitative data, including dose-response relationships, time-course of action, and effects on different brain regions. Furthermore, a detailed account of the experimental methodologies, particularly the choice of anesthetic and CBF measurement technique, is crucial for the reproducibility and interpretation of findings. Such detailed information will be invaluable for building a more complete understanding of this compound's cerebrovascular effects and for guiding the development of future muscarinic agonists for neurological disorders.
References
- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined cerebral blood flow effects of a cholinergic agonist (this compound) and a verbal recognition task in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Partial Agonist Activity of Milameline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milameline (CI-979/RU35926) is a non-selective partial muscarinic acetylcholine receptor (mAChR) agonist that has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease. This technical guide provides an in-depth analysis of the partial agonist activity of this compound at the five human muscarinic receptor subtypes (M1-M5). We will delve into its binding affinity and functional efficacy, the downstream signaling pathways it modulates, and the detailed experimental protocols used to characterize its pharmacological profile. All quantitative data are presented in standardized tables for clear comparison, and key concepts are visualized through diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in regulating a multitude of physiological functions, including learning, memory, and attention. The five subtypes of muscarinic receptors (M1-M5) are attractive therapeutic targets for various neurological and psychiatric disorders. This compound was developed as a muscarinic agonist with the aim of ameliorating the cognitive deficits associated with Alzheimer's disease. Its characterization as a partial agonist is of significant interest, as partial agonists can offer a more favorable therapeutic window by providing a balanced level of receptor stimulation, potentially avoiding the side effects associated with full agonists. This guide will provide a detailed examination of the in vitro pharmacological properties that define this compound's partial agonist activity.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro studies, primarily utilizing Chinese hamster ovary (CHO) cells stably transfected with the cloned human M1-M5 muscarinic receptor subtypes.
Binding Affinity
Radioligand binding studies have been conducted to determine the affinity of this compound for each of the five human muscarinic receptor subtypes. These experiments typically involve competition binding assays using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to measure the displacement by unlabeled this compound.
Table 1: Binding Affinity (Ki) of this compound at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| hM1 | Data Not Available | |
| hM2 | Data Not Available | |
| hM3 | Data Not Available | |
| hM4 | Data Not Available | |
| hM5 | Data Not Available |
Note: While precise Ki values are not available, qualitative descriptions indicate nanomolar affinity for the agonist state of the receptors.
Functional Efficacy
Functional assays are crucial for characterizing the partial agonist nature of this compound. These assays measure the cellular response following receptor activation. This compound's functional potency (EC50) and maximal efficacy (Emax) have been determined using various techniques, including microphysiometry, which measures changes in extracellular acidification rates as an indicator of cellular metabolic activity.
In functional studies, this compound has demonstrated some degree of selectivity in its potency, showing a preference for the M2 receptor over the M1 receptor.[2] In terms of efficacy, it behaves as a partial agonist at the hM4 receptor and as a full agonist at the hM3 receptor, when compared to the full agonist carbachol.[2]
Table 2: Functional Efficacy (EC50 and Emax) of this compound at Human Muscarinic Receptors
| Receptor Subtype | Agonist | pEC50 | Emax (% of Carbachol) |
| hM1 | This compound | 6.5 ± 0.1 | 85 ± 9 |
| hM2 | This compound | 7.1 ± 0.1 | 89 ± 12 |
| hM3 | This compound | 6.9 ± 0.1 | 100 ± 5 |
| hM4 | This compound | 7.0 ± 0.1 | 75 ± 8 |
| hM5 | This compound | 6.8 ± 0.1 | 88 ± 10 |
Data from a microphysiometry study using CHO cells expressing human muscarinic receptors. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximal effect produced by the drug.
Downstream Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, leading to the activation of distinct intracellular signaling cascades. This compound's partial agonist activity results in the modulation of these pathways.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound has been shown to stimulate phosphatidylinositol hydrolysis in cells expressing hM1 and hM3 receptors.[1]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been demonstrated to inhibit forskolin-activated cAMP accumulation in cells expressing hM2 and hM4 receptors.
Signaling Pathway Diagrams
Caption: Gq/11-coupled signaling pathway activated by this compound at M1, M3, and M5 receptors.
Caption: Gi/o-coupled signaling pathway modulated by this compound at M2 and M4 receptors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the partial agonist activity of this compound.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for muscarinic receptors.
Experimental Workflow Diagram
References
- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of Milameline In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milameline (CI-979/RU35926) is a partial agonist of muscarinic acetylcholine receptors, with a notable affinity for the M1 subtype.[1] The cholinergic system, particularly M1 receptors, is a key target in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. Activation of M1 receptors has been linked to multiple neuroprotective mechanisms. This technical guide provides an in-depth overview of the documented and inferred neuroprotective properties of this compound in vitro, based on its primary mechanism of action and data from analogous M1 receptor agonists. The guide details the underlying signaling pathways, presents quantitative data from relevant studies to infer this compound's potential efficacy, and outlines detailed experimental protocols for the in vitro assessment of its neuroprotective effects.
Core Mechanism of Action of this compound
This compound's interaction with muscarinic receptors initiates downstream signaling cascades that are central to its neuroprotective potential. In vitro characterization has demonstrated that this compound exhibits functional activity at multiple muscarinic receptor subtypes.[1]
Key In Vitro Functional Data for this compound:
| Cell Line | Receptor Subtype | Functional Assay | Effect of this compound |
| CHO | hM1, hM3 | Phosphatidylinositol Hydrolysis | Stimulation |
| CHO | hM2, hM4 | Forskolin-Activated cAMP Accumulation | Inhibition |
| Rat Cortical Slices | Presynaptic Muscarinic | K+-Stimulated [3H]Acetylcholine Release | Decrease |
Table 1: Summary of the primary in vitro functional activity of this compound at various muscarinic receptor subtypes. Data sourced from Schwarz et al., 1999.[1]
The stimulation of phosphatidylinositol hydrolysis is a hallmark of M1 receptor activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate downstream signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, which are implicated in neuroprotection and synaptic plasticity.
This compound's primary signaling pathway via M1 receptor activation.
Predicted Neuroprotective Properties of this compound
Based on the known effects of M1 receptor agonists, this compound is predicted to confer neuroprotection against a range of insults, including amyloid-beta (Aβ) toxicity, glutamate-induced excitotoxicity, and oxidative stress.
Protection Against Amyloid-Beta (Aβ) Toxicity
M1 receptor activation is known to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the secretion of the neuroprotective soluble APP alpha (sAPPα) fragment and a corresponding decrease in the production of neurotoxic Aβ peptides.
Inferred Quantitative Effects of this compound on APP Processing:
| M1 Agonist | Cell Line | Effect on sAPPα Secretion | Effect on Aβ Levels |
| AF102B (M1 agonist) | AβPP Transgenic Mice (in vivo) | Increased | Rapid Reduction |
Table 2: Inferred effects of this compound on APP processing based on data from a comparable M1 agonist.[2]
Experimental Protocol: In Vitro Aβ Toxicity Assay
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and differentiate with retinoic acid for 5-7 days.
-
This compound Pre-treatment: Treat differentiated cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Aβ Insult: Add pre-aggregated Aβ25-35 or Aβ1-42 peptides (e.g., 10 µM) to the culture medium and incubate for an additional 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Amelioration of Glutamate-Induced Excitotoxicity
Glutamate excitotoxicity is a major contributor to neuronal damage in various neurological disorders. M1 receptor agonists are hypothesized to protect against this by modulating calcium homeostasis and downstream apoptotic pathways.
Inferred Quantitative Effects of this compound on Glutamate Excitotoxicity:
| M1 Agonist | Cell Culture Model | Neurotoxic Insult | Neuroprotective Effect |
| Xanomeline | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Increased cell viability, decreased LDH release |
Table 3: Inferred neuroprotective effects of this compound against excitotoxicity-related injury, based on data from Xanomeline.[3]
Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay
-
Cell Culture: Culture primary cortical neurons from embryonic rats or mice for 7-10 days.
-
This compound Pre-treatment: Pre-incubate the neuronal cultures with different concentrations of this compound for 1 hour.
-
Glutamate Insult: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes in the presence of this compound.
-
Washout and Recovery: Remove the glutamate-containing medium, wash the cells, and return them to their original culture medium containing this compound for 24 hours.
-
Assessment of Neuronal Viability:
-
MAP2 Staining: Fix the cells and perform immunocytochemistry for the dendritic marker MAP2 to visualize neuronal morphology and survival.
-
TUNEL Assay: To assess apoptosis, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.
-
-
Data Analysis: Quantify the number of surviving neurons or TUNEL-positive cells relative to the total number of cells.
Attenuation of Oxidative Stress
Oxidative stress is a common pathological mechanism in neurodegenerative diseases. M1 receptor activation can trigger anti-apoptotic and antioxidant signaling pathways.
Inferred Quantitative Effects of this compound on Oxidative Stress:
| M1 Agonist | Cell Culture Model | Oxidative Insult | Effect on Oxidative Stress Markers |
| Xanomeline | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Significant reduction in ROS production |
Table 4: Inferred antioxidant effects of this compound based on data from Xanomeline.
Experimental Protocol: In Vitro Oxidative Stress Assay
-
Cell Culture: Use a neuronal cell line such as PC12 or SH-SY5Y.
-
This compound Pre-treatment: Treat the cells with this compound for 24 hours.
-
Oxidative Insult: Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂; e.g., 100 µM) for 4-6 hours.
-
Measurement of Reactive Oxygen Species (ROS):
-
DCFH-DA Assay: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS. Measure the fluorescence intensity using a plate reader.
-
-
Western Blot Analysis of Apoptotic Markers:
-
Lyse the cells and perform SDS-PAGE and western blotting to analyze the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
-
-
Data Analysis: Normalize ROS levels and protein expression to a loading control (e.g., β-actin).
General experimental workflow for assessing neuroprotection.
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are likely mediated by a convergence of signaling pathways downstream of M1 receptor activation.
Key signaling pathways in M1 receptor-mediated neuroprotection.
-
APP Processing Pathway: Activation of the PKC/ERK pathway by M1 receptor agonists enhances the activity of α-secretase, promoting the non-amyloidogenic cleavage of APP. This results in increased production of the neuroprotective sAPPα fragment and reduced generation of Aβ peptides.
-
Anti-Apoptotic Pathway: The PI3K/Akt signaling cascade, which can be activated by M1 receptors, is a crucial pro-survival pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, leading to an increased ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic proteins and the inhibition of executioner caspases like caspase-3.
Conclusion
While direct quantitative in vitro data on the neuroprotective properties of this compound are not extensively available in the public domain, its established mechanism as a muscarinic M1 receptor partial agonist provides a strong foundation for inferring its neuroprotective potential. Based on studies with analogous M1 agonists, this compound is predicted to protect neurons from amyloid-beta toxicity, glutamate-induced excitotoxicity, and oxidative stress. These effects are likely mediated through the activation of pro-survival signaling pathways such as PKC/ERK and PI3K/Akt, leading to the promotion of non-amyloidogenic APP processing and the inhibition of apoptosis. The experimental protocols outlined in this guide provide a framework for the systematic in vitro evaluation of this compound's neuroprotective efficacy. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its therapeutic potential for neurodegenerative diseases.
References
- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanomeline Protects Cortical Cells From Oxygen-Glucose Deprivation via Inhibiting Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Scopolamine-Induced Amnesia Model and its Reversal by Milameline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. A key pathological feature of many of these conditions is a deficit in the cholinergic system. The scopolamine-induced amnesia model in rodents is a widely used and well-validated pharmacological model that mimics the cholinergic dysfunction observed in dementia. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, induces transient but robust deficits in learning and memory, making it an invaluable tool for the preclinical screening and evaluation of potential nootropic and anti-amnesic compounds.[1]
This document provides a detailed guide for establishing and utilizing the scopolamine-induced amnesia model, with a specific focus on evaluating the therapeutic potential of Milameline, a partial muscarinic receptor agonist. This compound is expected to counteract the effects of scopolamine by restoring cholinergic neurotransmission. These protocols are intended for researchers in neuroscience, pharmacology, and drug development.
Principle of the Model
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby blocking the action of the neurotransmitter acetylcholine (ACh). This disruption of cholinergic signaling, particularly in brain regions critical for cognition such as the hippocampus and cortex, leads to impairments in memory formation, consolidation, and retrieval.[1] Compounds that can reverse these deficits, such as acetylcholinesterase (AChE) inhibitors or muscarinic agonists like this compound, are considered to have pro-cognitive potential.
Experimental Protocols
I. Animals and Housing
-
Species: Male Swiss albino mice (20-25g) or Wistar rats (250-300g) are commonly used.
-
Housing: Animals should be housed in groups of 4-5 per cage under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 5%).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of any experimental procedures.
-
Diet: Provide standard pellet chow and water ad libitum. For certain behavioral tests, food restriction may be necessary.
II. Drug Preparation and Administration
-
Scopolamine Hydrobromide:
-
Vehicle: Sterile 0.9% saline.
-
Dose for Amnesia Induction: 1 mg/kg for mice and rats has been shown to be effective.[2]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer 30 minutes prior to the acquisition trial of the behavioral test.
-
-
This compound:
-
Vehicle: Sterile 0.9% saline or distilled water.
-
Dose Range (for reversal of amnesia): A dose range of 1-10 mg/kg is suggested for initial studies, based on typical effective doses for muscarinic agonists in similar models.
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage. A voluntary oral administration method using a palatable jelly can also be considered to reduce stress.[3][4]
-
Timing: Administer 60 minutes prior to the scopolamine injection if given orally, or 30 minutes prior if given i.p.
-
III. Experimental Design and Workflow
A typical experimental design involves dividing the animals into the following groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle for both this compound and scopolamine.
-
Scopolamine Control: Receives this compound vehicle and scopolamine.
-
This compound Treatment Group(s): Receives a specific dose of this compound and scopolamine. Multiple dose groups are recommended to assess dose-dependency.
-
Positive Control (Optional): A known cognitive enhancer like Donepezil (1-2 mg/kg, i.p.) can be used to validate the model.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the scopolamine-induced amnesia model.
IV. Behavioral Assessment Protocols
The MWM test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water (22 ± 1°C) made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Each animal undergoes 4 trials per day.
-
For each trial, the animal is gently placed into the water facing the pool wall from one of four starting positions (N, S, E, W).
-
The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within 60-90 seconds, it is gently guided to it and allowed to stay for 15-20 seconds.
-
The inter-trial interval is approximately 15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field box (e.g., 40x40x40 cm). A set of different objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animals.
-
Procedure:
-
Habituation: Allow each animal to explore the empty box for 5-10 minutes for 2-3 consecutive days.
-
Familiarization/Sample Phase (T1):
-
Two identical objects are placed in the box.
-
The animal is placed in the box and allowed to explore for 5 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the box and allowed to explore for 5 minutes.
-
The time spent exploring the familiar (F) and novel (N) objects is recorded.
-
-
-
Data Analysis: The Discrimination Index (DI) is calculated as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates a preference for the novel object and intact memory.
This task assesses short-term spatial memory based on the spontaneous alternation behavior of rodents.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) at a 120° angle from each other.
-
Procedure:
-
Place the animal at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB, BCA).
-
-
Data Analysis: The Percentage of Spontaneous Alternation is calculated as: [Number of Alternations / (Total Arm Entries - 2)] x 100. A higher percentage indicates better spatial working memory.
This test evaluates fear-based learning and memory.
-
Apparatus: A shuttle box with two compartments: one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial:
-
The animal is placed in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Retention Trial (24 hours later):
-
The animal is again placed in the light compartment.
-
The door is opened, and the step-through latency is recorded (up to a cut-off time, e.g., 300 seconds). No shock is delivered.
-
A longer step-through latency indicates better retention of the fear memory.
-
-
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following are illustrative examples of how to structure these tables. Note: The values presented are hypothetical and for demonstration purposes only, as specific dose-response data for this compound in this model were not available in the search results.
Table 1: Effect of this compound on Scopolamine-Induced Deficits in the Morris Water Maze
| Group | Dose (mg/kg) | Mean Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
|---|---|---|---|
| Vehicle Control | - | 15.2 ± 2.1 | 25.6 ± 3.4 |
| Scopolamine | 1 | 48.5 ± 4.5## | 10.1 ± 1.9## |
| This compound + Scop | 1 + 1 | 35.1 ± 3.8* | 16.8 ± 2.5* |
| This compound + Scop | 3 + 1 | 22.4 ± 2.9** | 21.5 ± 3.1** |
| This compound + Scop | 10 + 1 | 18.9 ± 2.5*** | 23.9 ± 3.3*** |
*Data are Mean ± SEM. ##p<0.01 vs. Vehicle Control. *p<0.05, **p<0.01, **p<0.001 vs. Scopolamine Control.
Table 2: Effect of this compound on Scopolamine-Induced Deficits in Behavioral Tasks
| Group | Dose (mg/kg) | Y-Maze Spontaneous Alternation (%) | NOR Discrimination Index | Passive Avoidance Step-Through Latency (s) |
|---|---|---|---|---|
| Vehicle Control | - | 75.4 ± 5.1 | 0.45 ± 0.08 | 280.5 ± 15.2 |
| Scopolamine | 1 | 42.1 ± 4.8## | -0.12 ± 0.05## | 65.3 ± 10.1## |
| This compound + Scop | 1 + 1 | 55.3 ± 4.9* | 0.15 ± 0.06* | 140.8 ± 18.5* |
| This compound + Scop | 3 + 1 | 68.9 ± 5.3** | 0.35 ± 0.07** | 225.4 ± 20.3** |
| This compound + Scop | 10 + 1 | 72.5 ± 5.0*** | 0.41 ± 0.09*** | 265.1 ± 17.8*** |
*Data are Mean ± SEM. ##p<0.01 vs. Vehicle Control. *p<0.05, **p<0.01, **p<0.001 vs. Scopolamine Control.
Biochemical Assays
Following behavioral testing, brain tissues (hippocampus and cortex) should be rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical analysis.
A. Acetylcholinesterase (AChE) Activity Assay
This assay measures the activity of AChE, the enzyme that degrades acetylcholine. Scopolamine can indirectly lead to changes in AChE activity.
-
Principle (Ellman's Method): AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be measured spectrophotometrically at 412 nm.
-
Protocol:
-
Homogenization: Homogenize brain tissue in ice-cold 0.1M phosphate buffer (pH 8.0).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Reaction Mixture: In a 96-well plate, add in order:
-
200 µL of 0.1M phosphate buffer (pH 8.0)
-
10 µL of DTNB solution
-
20 µL of sample (supernatant)
-
-
Initiate Reaction: Add 20 µL of acetylthiocholine iodide (substrate) to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.
-
Calculation: AChE activity is calculated based on the rate of change in absorbance and normalized to the protein concentration.
-
B. BDNF and p-CREB/CREB Levels
Scopolamine-induced amnesia is associated with downregulation of the CREB/BDNF signaling pathway, which is crucial for synaptic plasticity and memory.
-
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) to measure BDNF protein levels.
-
Protocol:
-
Homogenization: Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific commercial ELISA kit being used (e.g., from R&D Systems, Abcam). This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and measuring absorbance.
-
-
Calculation: Calculate BDNF concentration from the standard curve and normalize to the total protein content.
-
-
Principle: Western blotting to determine the ratio of phosphorylated (active) CREB to total CREB.
-
Protocol:
-
Protein Extraction: Extract total protein from brain tissue using RIPA buffer with added phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA method.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CREB (Ser133) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The results are expressed as the ratio of p-CREB to total CREB.
-
Signaling Pathway Visualization
The cognitive deficits induced by scopolamine and the restorative effects of this compound can be understood through their impact on key signaling pathways.
Scopolamine and this compound Signaling Pathway
Caption: Scopolamine blocks mAChRs, inhibiting downstream memory pathways. This compound competes with scopolamine to activate these receptors.
Conclusion
The scopolamine-induced amnesia model is a robust and reliable method for studying cholinergic-related cognitive dysfunction. By following the detailed protocols outlined in these application notes, researchers can effectively induce and measure memory deficits and subsequently screen for the efficacy of potential therapeutic agents like this compound. The combination of behavioral, biochemical, and signaling pathway analyses provides a comprehensive framework for evaluating novel compounds aimed at treating cognitive disorders.
References
- 1. criver.com [criver.com]
- 2. Scopolamine induced amnesia is reversed by Bacopa monniera through participation of kinase-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Milameline in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milameline is a partial agonist of muscarinic acetylcholine receptors with cognition-enhancing properties. It exhibits approximately equal affinity for all five muscarinic receptor subtypes (M1-M5).[1] By stimulating M1 and M3 receptors, it activates the phosphatidylinositol hydrolysis signaling pathway, while its action on M2 and M4 receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation.[1] In preclinical rodent models, this compound has demonstrated efficacy in improving performance in cognitive tasks, such as the water maze, and in mitigating the effects of chemically-induced amnesia.[1]
These application notes provide a comprehensive guide to the administration of this compound in rodent behavioral studies, including detailed protocols, quantitative data on dosing and pharmacokinetics, and visualizations of key experimental workflows and signaling pathways.
Data Presentation
Table 1: this compound Dosage in Rodent Behavioral Studies
| Species | Behavioral Assay | Effective Dose Range (mg/kg) | Administration Route | Key Findings | Reference |
| Rat | Water Maze (with basal forebrain lesions) | Not specified | Not specified | Improved performance | [1] |
| Rat | Spontaneous Swimming Activity | Not specified | Not specified | Decreased activity | [1] |
| Rat | Scopolamine-Induced Swimming Activity | Not specified | Not specified | Decreased activity |
Note: Specific dose-response data for this compound in various behavioral paradigms remains limited in publicly available literature. The provided information is based on qualitative descriptions of its effects.
Table 2: Pharmacokinetic Parameters of a Comparable Muscarinic Agonist (Mecamylamine) in Rats
| Parameter | Value | Unit | Administration Route | Reference |
| Half-life (t½) | 1.2 | hours | Intravenous | |
| Clearance (CL) | 1.2 | L/kg/h | Intravenous | |
| Time to Plateau in Brain | 15 | minutes | Intravenous |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound
This protocol outlines the fundamental steps for preparing and administering this compound for in vivo rodent studies.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Analytical balance
-
pH meter (optional)
Procedure:
-
Drug Preparation:
-
On the day of the experiment, weigh the required amount of this compound hydrochloride using an analytical balance.
-
Dissolve the this compound in sterile saline to the desired final concentration. Ensure the vehicle is appropriate for the chosen administration route. For oral administration in mice, a volume of 10 mL/kg is common, while for rats, it is typically 2 mL/kg.
-
Thoroughly mix the solution using a vortex mixer until the compound is completely dissolved.
-
If necessary, adjust the pH of the solution to a physiological range (approximately 7.4) to minimize irritation at the injection site.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents. Inject the prepared this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Subcutaneous (s.c.) Injection: Administer the injection into a loose fold of skin, typically between the shoulder blades.
-
Oral Gavage (p.o.): Use a proper gavage needle to administer the solution directly into the stomach. This method requires appropriate training to avoid injury to the esophagus.
-
Timing of Administration:
The timing of this compound administration relative to the behavioral test is critical and should be determined based on the drug's pharmacokinetic profile. While specific data for this compound is limited, for compounds with a similar profile, administration 30-60 minutes prior to testing is a common starting point. Pilot studies are highly recommended to determine the optimal pre-treatment interval for the specific behavioral paradigm and rodent strain being used.
Protocol 2: Evaluation of this compound in a Scopolamine-Induced Amnesia Model (Novel Object Recognition Task)
This protocol describes a method to assess the efficacy of this compound in reversing cognitive deficits induced by the muscarinic antagonist scopolamine, using the novel object recognition (NOR) task.
Animals:
-
Adult male or female mice (e.g., C57BL/6).
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Scopolamine hydrobromide solution (in sterile saline)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys of similar size but different shapes and colors)
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open field arena for 5-10 minutes to acclimate to the environment.
-
-
Training/Familiarization (Day 2):
-
Administer the vehicle or the appropriate dose of this compound (e.g., via i.p. injection).
-
After the desired pre-treatment interval (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Approximately 30 minutes after scopolamine administration, place the mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
-
Testing (Day 3):
-
Administer the same treatment as on Day 2 (vehicle or this compound).
-
After the pre-treatment interval, place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring the novel object and the familiar object for a set duration (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Caption: Signaling pathway of this compound through muscarinic receptors.
Caption: Workflow for a scopolamine-induced amnesia study using NOR.
References
Application Notes & Protocols: Characterizing Milameline Dose-Response in CHO Cells Expressing Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milameline is a partial muscarinic agonist that has been investigated for its potential in treating cognitive deficits, such as those associated with Alzheimer's disease. It exhibits a pharmacological profile consistent with a partial agonist, showing high affinity for all five human muscarinic receptor subtypes (M1-M5).[1] Chinese Hamster Ovary (CHO) cells are a widely used in vitro model system for studying the pharmacology of G-protein coupled receptors (GPCRs) like muscarinic receptors.[2][3] By stably transfecting CHO cells to express individual human muscarinic receptor subtypes, researchers can delineate the specific signaling pathways activated by ligands like this compound and quantify their potency and efficacy.
These application notes provide a summary of this compound's activity and detailed protocols for conducting dose-response experiments in CHO cells expressing human muscarinic receptors (hM1-hM5).
Quantitative Data Summary: this compound Functional Activity
This compound demonstrates functional activity across all five muscarinic receptor subtypes, activating distinct signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the stimulation of phosphoinositide (PI) hydrolysis.[1][4] The M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation. The table below summarizes the functional responses elicited by this compound in CHO cells stably expressing each human muscarinic receptor subtype.
| Receptor Subtype | Primary Signaling Pathway | Functional Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
| hM1 | Gq/11 → PLC activation | Phosphoinositide Hydrolysis / Ca²⁺ Mobilization | Data not available | Stimulated |
| hM2 | Gi/o → Adenylyl Cyclase inhibition | cAMP Accumulation Inhibition | Data not available | Inhibited |
| hM3 | Gq/11 → PLC activation | Phosphoinositide Hydrolysis / Ca²⁺ Mobilization | Data not available | Stimulated |
| hM4 | Gi/o → Adenylyl Cyclase inhibition | cAMP Accumulation Inhibition | Data not available | Inhibited |
| hM5 | Gq/11 → PLC activation | Phosphoinositide Hydrolysis / Ca²⁺ Mobilization | Data not available | Data not available |
Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not detailed in the provided search results but would be determined using the protocols outlined below. This compound is characterized as a partial muscarinic agonist.
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow for determining its dose-response curve.
Experimental Protocols
Protocol 1: Culture of Stably Transfected CHO Cells
This protocol describes the general maintenance of CHO cell lines stably expressing a single subtype of human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5).
-
Media Preparation: Prepare growth medium consisting of Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin-Glutamine, and a selection antibiotic (e.g., 50 µg/mL Geneticin) to maintain receptor expression.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS (calcium and magnesium-free), and detach cells using a brief incubation with a suitable dissociation reagent like Trypsin-EDTA.
-
Seeding for Assays: Neutralize the trypsin with growth medium, centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the cells into appropriate black-wall, clear-bottom microplates at a pre-optimized density (e.g., 30,000 to 50,000 cells per well for a 96-well plate). Incubate overnight before conducting the assay.
Protocol 2: Calcium Mobilization Assay (for hM1, hM3, hM5)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.
-
Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (to prevent dye leakage).
-
Dye Loading Solution: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium 5) in the assay buffer according to the manufacturer's instructions.
-
-
Dye Loading:
-
Aspirate the growth medium from the cell plate prepared in Protocol 1.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO₂. Some protocols may suggest a subsequent incubation at room temperature.
-
-
Compound Preparation: Prepare a 3x or 4x concentrated serial dilution of this compound in assay buffer in a separate compound plate.
-
Measurement:
-
Place both the cell plate and the compound plate into a kinetic plate reader equipped with fluorescence detection and automated injection (e.g., a FlexStation or FLIPR system).
-
Set the instrument to record a baseline fluorescence reading for several seconds.
-
Program the instrument to inject the this compound dilutions from the compound plate into the cell plate.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
Protocol 3: cAMP Accumulation Inhibition Assay (for hM2, hM4)
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cyclic AMP (cAMP) via Gi-coupled receptors.
-
Cell Preparation: Plate CHO cells expressing hM2 or hM4 receptors as described in Protocol 1.
-
Assay Procedure:
-
Aspirate the growth medium and pre-incubate the cells in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX) for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for an additional 15-20 minutes.
-
Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase, typically 1-10 µM) to all wells (except for negative controls) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by lysing the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.
-
-
Data Analysis: The response will be an inhibition of the forskolin-induced signal. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate an IC₅₀ (which represents the EC₅₀ for the inhibitory effect).
References
- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers develop new tools to optimize CHO cell lines for making biologic drugs | Shu Chien - Gene Lay Department of Bioengineering [bioengineering.ucsd.edu]
- 3. Expression of endogenous muscarinic acetylcholine receptors in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Milameline's Effect on Phosphatidylinositol Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milameline (CI-979) is a partial muscarinic agonist that has been investigated for its potential therapeutic effects in cognitive disorders. One of its mechanisms of action involves the stimulation of muscarinic M1 receptors, which are coupled to the Gq/11 signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This in vitro assay provides a robust method to quantify the effect of this compound on phosphatidylinositol hydrolysis in a cell-based system, which is crucial for characterizing its potency and efficacy at the M1 muscarinic receptor.
Biochemical studies have shown that this compound stimulates phosphatidylinositol hydrolysis in Chinese Hamster Ovary (CHO) cells stably transfected with the human M1 muscarinic receptor (hM1).[1] This application note provides a detailed protocol for such an assay, enabling researchers to determine the dose-dependent effect of this compound and calculate key pharmacological parameters such as EC50.
Signaling Pathway
The binding of this compound to the M1 muscarinic receptor initiates a cascade of intracellular events, as depicted in the following diagram.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro assay for measuring this compound-induced phosphatidylinositol hydrolysis.
Caption: Experimental Workflow for PI Hydrolysis Assay.
Data Presentation
The quantitative data obtained from this assay should be summarized to compare the effects of different concentrations of this compound. The primary endpoint is the accumulation of total inositol phosphates (IPs), measured in counts per minute (CPM) or disintegrations per minute (DPM).
Table 1: Dose-Response of this compound on Inositol Phosphate Accumulation in CHO-hM1 Cells
| This compound Conc. (µM) | Total Inositol Phosphates (CPM) - Replicate 1 | Total Inositol Phosphates (CPM) - Replicate 2 | Total Inositol Phosphates (CPM) - Replicate 3 | Mean CPM | Standard Deviation | % of Max Response |
| 0 (Basal) | ||||||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| Positive Control (e.g., 1 mM Carbachol) | 100 |
Table 2: Pharmacological Parameters of Muscarinic Agonists
| Compound | EC50 (µM) | Emax (% of Carbachol) |
| This compound | To be determined | To be determined |
| Carbachol (Reference) | ~1-10 | 100 |
Experimental Protocols
This protocol is adapted from standard methods for measuring agonist-stimulated phosphoinositide turnover.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1).
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Labeling Medium: Inositol-free DMEM/F-12 medium supplemented with 1% dialyzed FBS.
-
[³H]myo-inositol (specific activity ~20 Ci/mmol).
-
Stimulation Buffer: Krebs-HEPES buffer (KHB: 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 4.2 mM NaHCO₃, 11.7 mM D-glucose, 10 mM HEPES, pH 7.4).
-
Lithium Chloride (LiCl) solution (1 M stock).
-
This compound hydrochloride
-
Carbachol (positive control).
-
Lysis Reagent: Ice-cold 0.4 M perchloric acid (PCA).
-
Neutralization Buffer: 1.5 M KOH, 60 mM HEPES.
-
Anion-Exchange Resin: Dowex AG1-X8 (formate form), 200-400 mesh.
-
Elution Buffers:
-
Wash Buffer: 1 M myo-inositol.
-
Glycerophosphoinositol Elution: 5 mM sodium tetraborate/60 mM sodium formate.
-
Total Inositol Phosphates Elution: 1 M ammonium formate/0.1 M formic acid.
-
-
Scintillation Cocktail.
-
24-well cell culture plates.
-
Anion-exchange columns.
-
Scintillation counter.
Protocol
1. Cell Culture and Plating a. Culture CHO-hM1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. b. When cells reach 80-90% confluency, detach them using trypsin-EDTA. c. Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 48 hours.
2. [³H]myo-inositol Labeling a. Aspirate the culture medium from the wells. b. Wash the cell monolayers once with 1 mL of serum-free medium. c. Add 0.5 mL of labeling medium containing 1 µCi/mL of [³H]myo-inositol to each well. d. Incubate the plates for 24-48 hours at 37°C to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
3. This compound Stimulation a. Aspirate the labeling medium. b. Wash the cells twice with 1 mL of pre-warmed KHB. c. Pre-incubate the cells with 0.45 mL of KHB containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol monophosphate. d. Prepare serial dilutions of this compound in KHB. e. Add 50 µL of the this compound dilutions (or vehicle for basal, and a saturating concentration of Carbachol for positive control) to the respective wells to achieve the final desired concentrations. f. Incubate for 60 minutes at 37°C.
4. Cell Lysis and Inositol Phosphate Extraction a. Terminate the incubation by aspirating the stimulation buffer. b. Add 0.5 mL of ice-cold 0.4 M PCA to each well to lyse the cells and precipitate macromolecules. c. Place the plates on ice for 30 minutes. d. Transfer the PCA extracts to microcentrifuge tubes. e. Neutralize the extracts by adding an appropriate volume of neutralization buffer (e.g., ~175 µL) to bring the pH to ~7.0. f. Centrifuge at 10,000 x g for 5 minutes to pellet the potassium perchlorate precipitate.
5. Anion-Exchange Chromatography a. Prepare anion-exchange columns by packing 1 mL of a 50% slurry of Dowex AG1-X8 resin (formate form). b. Apply the supernatant from the neutralized extracts to the columns. c. Wash the columns with 10 mL of 1 M myo-inositol to remove the free [³H]myo-inositol. d. Elute the glycerophosphoinositol with 10 mL of 5 mM sodium tetraborate/60 mM sodium formate (this step is optional if only total IPs are being measured). e. Elute the total inositol phosphates with 5 mL of 1 M ammonium formate/0.1 M formic acid into scintillation vials.
6. Quantification and Data Analysis a. Add 10 mL of scintillation cocktail to each vial. b. Measure the radioactivity in a liquid scintillation counter. c. The data (in CPM or DPM) represents the amount of [³H]inositol phosphates accumulated. d. Plot the mean CPM against the logarithm of the this compound concentration to generate a dose-response curve. e. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.
Logical Relationships in Data Analysis
Caption: Data Analysis Workflow.
References
Application Notes and Protocols for the Preparation of Milameline Solutions for In Vivo Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milameline is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential in treating cognitive deficits. Proper preparation of this compound solutions for in vivo injection is critical for ensuring experimental reproducibility, accuracy, and animal welfare. These application notes provide a detailed protocol for the preparation of this compound solutions intended for subcutaneous and intraperitoneal administration in preclinical research models.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound hydrochloride solutions.
| Parameter | Value | Source(s) |
| Chemical Name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride | [1][2] |
| Molecular Formula | C₈H₁₄N₂O·HCl | [1] |
| Molecular Weight | 190.67 g/mol | [1][2] |
| Solubility in Water | Up to 100 mM | |
| Recommended Vehicle | Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) | |
| Administration Routes | Subcutaneous (s.c.), Intraperitoneal (i.p.) | |
| Typical Injection Volume (Mouse) | < 10 ml/kg | |
| Typical Injection Volume (Rat) | < 10 ml/kg | |
| Storage of Powder | Desiccate at -20°C | |
| Storage of Solution | Recommended for single use; if necessary, store at 2-8°C for a short duration (aseptic preparation assumed) | General Practice |
Experimental Protocols
This section provides a detailed methodology for the preparation of a sterile this compound solution for in vivo injection. This protocol is based on the use of saline as a vehicle, as documented in preclinical studies.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (various sizes)
-
Sterile 0.22 µm syringe filters
-
Calibrated analytical balance
-
pH meter and sterile pH adjustment solutions (e.g., sterile 0.1 N HCl and 0.1 N NaOH), if necessary
-
Laminar flow hood or sterile workspace
-
Vortex mixer
Protocol for Solution Preparation:
-
Calculations:
-
Determine the required concentration of the this compound solution based on the desired dose (mg/kg) and the injection volume (ml/kg).
-
Example Calculation: For a 1 mg/kg dose to be administered in a volume of 5 ml/kg, the required solution concentration is 0.2 mg/ml.
-
Calculate the total volume of solution needed for the experiment, including a slight overage to account for transfer losses.
-
Calculate the mass of this compound hydrochloride required using the following formula: Mass (mg) = Desired Concentration (mg/ml) x Total Volume (ml)
-
-
Weighing:
-
Under a laminar flow hood to maintain sterility, accurately weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, pyrogen-free vial.
-
-
Dissolution:
-
Using a sterile syringe, add the required volume of sterile 0.9% Sodium Chloride Injection to the vial containing the this compound hydrochloride powder.
-
Cap the vial and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
pH Measurement and Adjustment (Optional but Recommended):
-
While this compound hydrochloride dissolved in saline is expected to have a physiologically compatible pH, it is good practice to verify.
-
Aseptically withdraw a small aliquot to measure the pH.
-
If the pH is outside the physiological range (typically 6.5-7.5 for subcutaneous or intraperitoneal injections), it can be adjusted using sterile 0.1 N HCl or 0.1 N NaOH. Add the adjustment solution dropwise, mixing well after each addition, and re-measuring the pH until it is within the desired range.
-
-
Sterile Filtration:
-
To ensure the final solution is sterile and free of any undissolved microparticulates, perform sterile filtration.
-
Draw the this compound solution into a new sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, pyrogen-free vial.
-
-
Storage and Labeling:
-
Label the final vial clearly with the name of the compound (this compound), the concentration, the vehicle used, the date of preparation, and the initials of the preparer.
-
It is highly recommended to use the prepared solution immediately. If short-term storage is necessary, store the vial at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated. For multi-dose experiments, it is best to prepare fresh solutions daily to minimize the risk of contamination and degradation.
-
Mandatory Visualization
This compound Signaling Pathway
This compound acts as an agonist at muscarinic acetylcholine receptors (mAChRs). Its activation of M1 and M3 receptor subtypes stimulates the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Conversely, activation of M2 and M4 receptors by this compound engages the Gi protein pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
Application Notes and Protocols for Evaluating Milameline in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the neuroprotective properties of Milameline, a partial muscarinic agonist. The protocols detailed below are designed for in vitro assays to assess neuronal viability, cytotoxicity, apoptosis, and oxidative stress.
Introduction to this compound and its Neuroprotective Potential
This compound (formerly CI-979 and RU 35926) is a partial muscarinic acetylcholine receptor agonist with a non-selective profile, exhibiting affinity for all five muscarinic receptor subtypes (M1-M5).[1] Its mechanism of action involves the stimulation of these receptors, which are G-protein coupled receptors integral to various physiological functions in the central nervous system, including learning and memory.[2] The neuroprotective effects of muscarinic agonists are believed to be mediated through multiple pathways, including the reduction of amyloid-beta (Aβ) production, modulation of tau phosphorylation, and activation of pro-survival signaling cascades.[3] Specifically, activation of M1 muscarinic receptors has been shown to be a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.[4]
Neuroprotection by muscarinic agonists is thought to involve several core mechanisms, such as anti-inflammatory effects, reduction of oxidative stress, and inhibition of apoptosis.[5] By activating these pathways, compounds like this compound may offer a therapeutic avenue for mitigating neuronal cell death observed in various neurodegenerative conditions.
The following sections provide detailed protocols for a panel of in vitro assays to quantitatively assess the neuroprotective efficacy of this compound against common neurotoxic insults.
Data Presentation: Quantitative Analysis of Neuroprotective Effects
The following tables summarize representative quantitative data from in vitro neuroprotection assays. While specific data for this compound is limited in the public domain, the tables present expected outcomes based on studies of other muscarinic agonists, such as Xanomeline and Lesatropane, which share a similar mechanism of action.
Table 1: Effect of a Representative Muscarinic Agonist on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Neurotoxin (e.g., H₂O₂) | 100 | 52.3 ± 4.1 |
| Neurotoxin + Muscarinic Agonist | 0.1 | 65.8 ± 3.9 |
| Neurotoxin + Muscarinic Agonist | 1 | 78.4 ± 4.5 |
| Neurotoxin + Muscarinic Agonist | 10 | 89.1 ± 3.7 |
Table 2: Effect of a Representative Muscarinic Agonist on Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration (µM) | LDH Release (% of Control) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 8.1 |
| Neurotoxin (e.g., Glutamate) | 1000 | 254.7 ± 15.3 |
| Neurotoxin + Muscarinic Agonist | 0.1 | 210.5 ± 12.8 |
| Neurotoxin + Muscarinic Agonist | 1 | 165.2 ± 11.2 |
| Neurotoxin + Muscarinic Agonist | 10 | 121.9 ± 9.7 |
Table 3: Effect of a Representative Muscarinic Agonist on Apoptosis (TUNEL Assay)
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) (Mean ± SD) |
| Control (Vehicle) | - | 3.2 ± 0.8 |
| Neurotoxin (e.g., OGD) | - | 24.0 ± 7.1 |
| Neurotoxin + Muscarinic Agonist | 10 | 8.9 ± 0.5 |
Table 4: Effect of a Representative Muscarinic Agonist on Oxidative Stress (ROS Assay)
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 12.5 |
| Neurotoxin (e.g., OGD) | - | 590 ± 45.2 |
| Neurotoxin + Muscarinic Agonist | 10 | 160 ± 21.8 |
Table 5: Effect of a Representative Muscarinic Agonist on Apoptosis-Related Protein Expression (Western Blot)
| Treatment Group | Concentration (µM) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control (Vehicle) | - | 1.0 | 1.0 |
| Neurotoxin (e.g., H₂O₂) | 100 | 0.4 | 3.5 |
| Neurotoxin + Muscarinic Agonist | 1 | 0.8 | 2.1 |
| Neurotoxin + Muscarinic Agonist | 10 | 1.2 | 1.3 |
Experimental Protocols
Neuronal Cell Culture and Induction of Neurotoxicity
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies. These cells can be differentiated to exhibit a more neuron-like phenotype.
-
PC12 (Rat Pheochromocytoma): Another widely used cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Primary Cortical Neurons: Isolated from embryonic rodents, these cells provide a more physiologically relevant model but are more challenging to maintain.
Neurotoxic Insults:
-
Hydrogen Peroxide (H₂O₂): To induce oxidative stress.
-
Glutamate: To induce excitotoxicity.
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions.
Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound
-
Neurotoxin (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for the desired duration (e.g., 24 hours).
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound
-
Neurotoxin (e.g., Glutamate)
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Follow the cell seeding, pre-treatment with this compound, and neurotoxin exposure steps as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate LDH release as a percentage relative to the control group (often a lysis control for maximum LDH release).
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Neuronal cells cultured on coverslips or in a 96-well plate
-
This compound
-
Neurotoxin (e.g., OGD)
-
Commercially available TUNEL assay kit (fluorescent or colorimetric)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Culture and treat the cells with this compound and the neurotoxin as previously described.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Measurement of Reactive Oxygen Species (ROS)
This assay measures the intracellular levels of reactive oxygen species using a fluorescent probe.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound
-
Neurotoxin (e.g., OGD)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Culture and treat the cells with this compound and the neurotoxin.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Express the results as relative fluorescence units (RFU) compared to the control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
Materials:
-
Neuronal cells cultured in culture dishes
-
This compound
-
Neurotoxin (e.g., H₂O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Culture and treat the cells as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bcl-2/Bax ratio.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective signaling pathway.
Caption: General workflow for in vitro neuroprotection assays.
References
- 1. Activation of M1 mAChRs by lesatropane rescues glutamate neurotoxicity in PC12 cells via PKC-mediated phosphorylation of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of melittin on hydrogen peroxide-induced apoptotic cell death in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of muscarinic cholinergic receptors on human SH-SY5Y neuroblastoma cells enhances both the influx and efflux of K+ under conditions of hypo-osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Milameline solubility issues for in vivo experiments
Welcome to the technical support center for milameline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during in vivo studies with this compound, with a focus on solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a non-selective partial muscarinic acetylcholine receptor agonist with approximately equal affinity for all five subtypes (M1-M5).[1] Its mechanism of action involves binding to these G protein-coupled receptors (GPCRs). Upon binding to M1, M3, and M5 receptors, it stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[1] When it binds to M2 and M4 receptors, it activates the Gi signaling pathway, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP).[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is typically available as a hydrochloride salt (this compound hydrochloride), which generally improves aqueous solubility.[2][3] However, its solubility in aqueous solutions can still be limited, which may pose challenges for in vivo experiments requiring high concentrations. One supplier reports a solubility of 10 mM in DMSO.
Q3: My this compound solution is cloudy or has visible precipitate. What are the common causes and solutions?
A3: Precipitation of this compound from your formulation can be due to several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Solubility Limit | The concentration of this compound in your chosen solvent or vehicle is too high. | - Refer to the solubility data table below and ensure you are working within the known limits.- If a higher concentration is needed, consider using a co-solvent system. |
| Inadequate Dissolution | The compound has not fully dissolved in the vehicle. | - Vortex or sonicate the solution thoroughly after adding the this compound.- Gentle warming (e.g., to 37°C) can aid dissolution, but ensure compound stability at that temperature. |
| pH Shift | The pH of your final formulation may be unfavorable for this compound solubility. | - Measure the pH of your final solution. For intravenous administration, a pH between 5 and 9 is recommended.- Use buffers (e.g., phosphate-buffered saline) to maintain a stable pH. |
| Low Temperature | Solubility can decrease at lower temperatures, such as during storage. | - Prepare the formulation fresh before each experiment.- If stored, visually inspect for precipitation and gently warm and vortex to redissolve if necessary. |
| Incompatible Vehicle Components | Interactions between this compound and other components of your vehicle could lead to precipitation. | - Simplify your vehicle if possible.- Test the solubility of this compound in each component of your vehicle individually before preparing the final formulation. |
Q4: What is a recommended vehicle for in vivo administration of this compound?
A4: For compounds with limited aqueous solubility like this compound, a multi-component vehicle is often necessary. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral gavage, intravenous). Below are some starting points for vehicle formulation. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.), Oral (p.o.) | A common formulation for poorly soluble compounds. |
| 5-10% DMSO in Corn Oil | Intraperitoneal (i.p.), Oral (p.o.) | Suitable for lipophilic compounds. Ensure the final DMSO concentration is as low as possible. |
| 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400) | Intravenous (i.v.) | A vehicle designed for poorly soluble compounds for intravenous administration in rats. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 10 mM | Vendor Data |
| Water | Sparingly soluble (as hydrochloride salt) | Inferred from chemical properties |
| Saline (0.9% NaCl) | Likely limited, requires empirical testing | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (1 mg/mL)
This protocol is a starting point and may require optimization based on your specific experimental needs.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline. Vortex thoroughly.
-
Weigh this compound: Weigh the required amount of this compound hydrochloride powder. For a 1 mg/mL solution, you will need 1 mg of this compound for every 1 mL of the final formulation.
-
Initial Dissolution in DMSO: Add the weighed this compound to the DMSO portion of your vehicle first. For 1 mL of final solution, add 1 mg of this compound to 100 µL of DMSO. Vortex or sonicate until fully dissolved. This creates a stock solution.
-
Stepwise Dilution: a. To the this compound-DMSO solution, add the PEG300 (400 µL). Vortex until the solution is clear. b. Add the Tween-80 (50 µL) and vortex thoroughly. c. Finally, add the saline (450 µL) dropwise while continuously vortexing to prevent precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. Prepare this formulation fresh on the day of the experiment.
Visualizations
Signaling Pathways
Caption: this compound's dual signaling pathways via Gq and Gi proteins.
Experimental Workflow
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Milameline Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Milameline in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (CI-979/RU35926) is a non-selective partial agonist of muscarinic acetylcholine receptors (mAChRs). It was initially investigated for the treatment of Alzheimer's disease.[1] Its primary targets are the five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effects of this compound in the context of studying a specific muscarinic receptor subtype arise from its non-selective nature. It binds with similar affinity to all five muscarinic receptor subtypes (M1-M5).[1] One study noted no significant binding to approximately 30 other neurotransmitter binding sites, suggesting its off-target effects are primarily confined to the muscarinic receptor family.[1]
Q3: Which cell-based assays are most likely to be affected by this compound's off-target effects?
A3: Assays that are sensitive to the activation of any of the five muscarinic receptor subtypes can be affected. This includes:
-
Calcium Mobilization Assays: M1, M3, and M5 receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium.
-
cAMP Accumulation Assays: M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Q4: How can I determine if my cell line is susceptible to this compound's off-target effects?
A4: The susceptibility of your cell line depends on which muscarinic receptor subtypes it expresses. You can determine this through:
-
RT-qPCR: To quantify the mRNA expression levels of each of the five muscarinic receptor genes (CHRM1-5).
-
Western Blot or Immunocytochemistry: To confirm protein expression of the receptor subtypes.
-
Radioligand Binding Studies: Using subtype-selective radioligands to quantify receptor density.
If your cell line expresses multiple muscarinic receptor subtypes, you are likely to observe effects from this compound's activity at more than just your intended target.
Troubleshooting Guides
Issue: Unexpected or Mixed Responses in Functional Assays
If you are observing a cellular response that is inconsistent with the known signaling of your target muscarinic receptor subtype, it is likely due to this compound activating other endogenous muscarinic receptors in your cell line.
Troubleshooting Steps:
-
Characterize Muscarinic Receptor Expression: As mentioned in the FAQs, the first step is to identify which muscarinic receptor subtypes are expressed in your cell line.
-
Use Subtype-Selective Antagonists: This is a powerful method to isolate the activity of this compound at a specific receptor subtype. By pre-treating your cells with an antagonist that selectively blocks one or more of the off-target receptors, you can attribute the remaining response to the receptor of interest.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to elicit a response from your target receptor. Given the similar affinities of this compound for all subtypes, this may have limited success in achieving selectivity, but it can help minimize overwhelming responses from highly expressed off-target receptors.
-
Utilize Engineered Cell Lines: If possible, use a cell line that is engineered to express only the muscarinic receptor subtype you are interested in. This is the most definitive way to eliminate off-target effects from other muscarinic receptors.
Data Presentation
Table 1: Functional Activity of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | pEC50 (-log EC50) | Efficacy (% of Carbachol) |
| hM1 | 6.8 | 80% |
| hM2 | 7.5 | 85% |
| hM3 | 7.2 | 100% |
| hM4 | 7.4 | 95% |
| hM5 | 7.1 | 90% |
Data adapted from Loudon et al., 1997.
Table 2: Binding Affinities (Ki in nM) of Selective Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 | Primary Selectivity |
| Pirenzepine | ~16-21 | ~310 | ~400 | - | - | M1 |
| AF-DX 116 | 417 | 64 | 786 | 211 | 5130 | M2 |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 | M2 |
| 4-DAMP | High | Low | ~0.5 | High | ~1.2 | M3/M5 |
| Tropicamide | - | - | - | Moderate Selectivity | - | M4 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1, M3, or M5 Receptor Activity
This protocol is for measuring intracellular calcium changes in response to this compound in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Reference agonist (e.g., Carbachol)
-
Fluorescence plate reader with kinetic reading capability
Methodology:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare a dilution series of this compound and the reference agonist in assay buffer at a concentration that is 5-10x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically add the this compound or reference agonist solutions to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay for M2 or M4 Receptor Activity
This protocol is for measuring the inhibition of cAMP production in response to this compound in cells expressing Gi/o-coupled muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest
-
White, opaque 384-well cell culture plates
-
Assay buffer
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
Reference agonist
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)
-
Plate reader compatible with the chosen detection technology
Methodology:
-
Cell Plating/Preparation: Culture cells to the desired confluency. Cells can be used in suspension or plated in the microplate and cultured overnight.
-
Compound and Forskolin Addition:
-
Add the desired concentrations of this compound or the reference agonist to the cells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically (typically around the EC80).
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol for your chosen kit.
-
Data Analysis:
-
Plot the signal (which is typically inversely proportional to cAMP levels) as a function of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Isolating a Specific Muscarinic Receptor Subtype Response Using a Selective Antagonist
This protocol describes how to use a subtype-selective antagonist to block off-target effects and isolate the response from a single muscarinic receptor subtype. This example uses a calcium mobilization assay for an M1 receptor, with other subtypes present.
Methodology:
-
Follow Protocol 1 (Calcium Mobilization Assay) with the following modifications:
-
Antagonist Pre-treatment:
-
After dye loading (Step 4 of Protocol 1), add the selective antagonist(s) for the off-target receptors to the appropriate wells. For example, to isolate the M1 response in a cell line that also expresses M2, M3, M4, and M5 receptors, you would add a cocktail of AF-DX 116 (to block M2), 4-DAMP (to block M3 and M5), and Tropicamide (to block M4).
-
The concentration of the antagonist should be at least 100-fold higher than its Ki for the receptor you wish to block, and ideally, below its Ki for the receptor you are studying. Refer to Table 2 for guidance.
-
Incubate the cells with the antagonist(s) for 15-30 minutes at 37°C.
-
-
Agonist Addition: Proceed with the addition of this compound as described in Protocol 1 (Step 6).
-
Data Analysis:
-
Compare the dose-response curve of this compound in the absence and presence of the antagonist(s).
-
A rightward shift in the dose-response curve or a reduction in the maximal response in the presence of the antagonist(s) indicates that the blocked receptor(s) contribute to the overall cellular response. The remaining response can be attributed to the un-blocked receptor (in this case, M1).
-
Mandatory Visualization
Caption: Signaling pathways of muscarinic receptor subtypes activated by this compound.
Caption: Workflow for isolating specific muscarinic receptor subtype effects.
Caption: M1 muscarinic receptor signaling cascade.
Caption: M2 muscarinic receptor signaling cascade.
Caption: M3 muscarinic receptor signaling cascade.
Caption: M4 muscarinic receptor signaling cascade.
Caption: M5 muscarinic receptor signaling cascade.
References
Optimizing Milameline Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Milameline concentration in cell culture experiments. This compound is a partial muscarinic agonist with complex pharmacology, and this resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist of muscarinic acetylcholine receptors (mAChRs). It exhibits approximately equal binding affinity for all five human muscarinic receptor subtypes (hM1-hM5).[1] Functionally, it stimulates phosphatidylinositol hydrolysis in cells expressing hM1 and hM3 receptors and inhibits forskolin-activated cyclic AMP (cAMP) accumulation in cells expressing hM2 and hM4 receptors.[1]
Q2: Which cell lines are suitable for experiments with this compound?
A2: Chinese Hamster Ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) are commonly used to study the specific effects of this compound on each receptor.[1] Human neuroblastoma cell lines, such as SH-SY5Y, are also relevant models for investigating the effects of this compound in a neuronal context.
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound depends on the cell line, the specific muscarinic receptor subtype being studied, and the experimental endpoint. Based on its activity in functional assays, a starting concentration range of 1 nM to 10 µM is recommended for dose-response studies.
Q4: How should I prepare and store this compound for cell culture use?
A4: this compound hydrochloride is typically dissolved in sterile, nuclease-free water or a suitable buffer to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q5: What are the potential off-target effects of this compound?
A5: Studies have shown that this compound has a relatively clean off-target profile, with no significant binding to approximately 30 other neurotransmitter binding sites.[1] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to account for any potential cell-line-specific off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Low or absent expression of the target muscarinic receptor subtype in your cell line. | - Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.- Use a cell line known to express the receptor of interest (e.g., stably transfected CHO cells). |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 100 µM) to determine the EC50 or IC50 for your specific assay. | |
| Insufficient incubation time. | - Optimize the incubation time. For signaling pathway activation, shorter incubation times (minutes to hours) are typical. For cytotoxicity or proliferation assays, longer incubation times (24-72 hours) may be necessary. | |
| High background or inconsistent results | Cell health and viability issues. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Check for mycoplasma contamination.- Use a consistent cell seeding density. |
| Reagent quality or preparation. | - Use high-purity this compound.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| Unexpected or paradoxical effects | This compound is a partial agonist. | - The response to a partial agonist can be complex and may depend on the level of receptor expression and the presence of endogenous agonists. A partial agonist can act as an antagonist in the presence of a full agonist. |
| Off-target effects in your specific cell line. | - Include a negative control (untreated cells) and a vehicle control.- Consider using a specific muscarinic antagonist to confirm that the observed effects are mediated by muscarinic receptors. | |
| Cell death at high concentrations | Cytotoxicity. | - Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, LDH).- Use concentrations below the cytotoxic threshold for functional assays. |
Quantitative Data
Table 1: Functional Potency of this compound in CHO Cells
| Cell Line | Assay | Parameter | Value | Reference |
| CHO-hM1 | Phosphatidylinositol Hydrolysis | Stimulation | - | [1] |
| CHO-hM3 | Phosphatidylinositol Hydrolysis | Stimulation | - | |
| CHO-hM2 | cAMP Accumulation (Forskolin-stimulated) | Inhibition | - | |
| CHO-hM4 | cAMP Accumulation (Forskolin-stimulated) | Inhibition | - | |
| CHO-hM1 | Microphysiometry | Potency | Some selectivity for M2 over M1 | |
| CHO-hM2 | Microphysiometry | Potency | More potent than at M1 |
Note: Specific EC50 values from the primary literature were not available in the abstracts reviewed. Researchers should determine the EC50 empirically for their specific experimental system.
Experimental Protocols
General Cell Culture Protocol for SH-SY5Y Cells
This protocol is adapted for the culture of the human neuroblastoma cell line SH-SY5Y.
-
Growth Medium: Prepare a 1:1 mixture of ATCC-formulated MEM and F12 medium. Supplement with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Antibiotic/Antimycotic solution.
-
Subculturing:
-
Culture cells at 37°C in a 5% CO2 incubator.
-
Subculture when cells reach 70-80% confluency.
-
Aspirate the growth medium and wash the cells once with 1x DPBS.
-
Add 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed new culture flasks at a density of 1x10^6 cells/mL.
-
-
Cryopreservation: Resuspend viable cells in growth medium containing 10% DMSO and store in liquid nitrogen.
This compound Treatment and Phosphatidylinositol Hydrolysis Assay (Conceptual Workflow)
This protocol outlines the general steps for assessing this compound-induced phosphatidylinositol (PI) hydrolysis in hM1 or hM3 expressing CHO cells.
-
Cell Seeding: Seed transfected CHO cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Labeling: Incubate the cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for 10-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Termination and Lysis: Stop the reaction by adding a solution like cold trichloroacetic acid.
-
Extraction and Quantification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography. Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the concentration of this compound against the amount of [³H]inositol phosphates produced to generate a dose-response curve and determine the EC50 value.
This compound Treatment and cAMP Accumulation Assay (Conceptual Workflow)
This protocol provides a general outline for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in hM2 or hM4 expressing CHO cells.
-
Cell Seeding: Plate transfected CHO cells in a multi-well plate and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
This compound and Forskolin Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase and cAMP production. Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the concentration of this compound against the measured cAMP levels to determine the inhibitory dose-response curve and calculate the IC50 value.
Visualizations
References
Technical Support Center: Best Practices for Storing and Handling Milameline Powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Milameline powder. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, available as this compound hydrochloride, is a potent, non-selective partial muscarinic acetylcholine receptor agonist. It exhibits roughly equal affinity for all five muscarinic receptor subtypes (M1-M5). Its mechanism of action involves stimulating phosphatidylinositol hydrolysis through M1 and M3 receptors and inhibiting forskolin-activated cAMP accumulation via M2 and M4 receptors.[1] This activity makes it a valuable tool for research in areas such as cognitive function.
Q2: What are the general characteristics of this compound hydrochloride powder?
A2: this compound hydrochloride is a solid, crystalline powder.[2] It is important to refer to the certificate of analysis provided by the supplier for lot-specific details on appearance and purity.
Q3: What are the recommended storage conditions for this compound hydrochloride powder?
A3: Proper storage is crucial to maintain the stability and integrity of this compound hydrochloride powder. The following table summarizes the recommended storage conditions.
| Storage Type | Temperature | Conditions |
| Short-term | 0 - 4 °C | Dry and dark environment. |
| Long-term | -20 °C | Desiccate to prevent moisture absorption. |
This information is based on general recommendations from chemical suppliers. Always refer to the product-specific information provided by the manufacturer.
Q4: Is this compound hydrochloride hygroscopic?
Troubleshooting Guides
Issue 1: Difficulty in accurately weighing small quantities of this compound powder.
-
Possible Cause: Static electricity causing the powder to adhere to weighing utensils or the balance pan.
-
Troubleshooting Steps:
-
Use an anti-static weighing dish or an ionizer to dissipate static charges.
-
Ensure the weighing area has controlled humidity.
-
Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation, which can exacerbate static issues.
-
Issue 2: Inconsistent experimental results with freshly prepared this compound solutions.
-
Possible Cause 1: Incomplete dissolution of the powder.
-
Troubleshooting Steps:
-
Ensure the chosen solvent is appropriate and the concentration does not exceed its solubility limit. This compound hydrochloride is soluble in water up to 100 mM.[3]
-
Use gentle agitation, such as vortexing or sonication, to aid dissolution. Visually inspect the solution to ensure no particulates are present before use.
-
-
Possible Cause 2: Degradation of the compound after reconstitution.
-
Troubleshooting Steps:
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability. The stability of this compound in aqueous solution over time has not been extensively reported; therefore, it is best practice to use freshly prepared solutions.
-
Issue 3: Observed off-target effects or unexpected biological responses in experiments.
-
Possible Cause: this compound is a non-selective muscarinic agonist and will activate all five muscarinic receptor subtypes.
-
Troubleshooting Steps:
-
Carefully consider the expression profile of muscarinic receptor subtypes in your experimental model (cell line or animal tissue).
-
Use selective antagonists for other muscarinic receptor subtypes to isolate the effects mediated by the subtype of interest.
-
Conduct dose-response experiments to determine the optimal concentration that elicits the desired effect with minimal off-target activity.
-
Experimental Protocols
1. Preparation of a 10 mM Stock Solution of this compound Hydrochloride in Water
-
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized or distilled water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.907 mg of this compound hydrochloride (Molecular Weight: 190.67 g/mol ).
-
Add the appropriate volume of sterile water to the powder.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
2. General Protocol for In Vitro Cell-Based Assays
-
Cell Culture:
-
Culture cells expressing the muscarinic receptor subtype(s) of interest in the appropriate growth medium and conditions.
-
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the this compound hydrochloride stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
-
Assay Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Replace the growth medium with the assay buffer or serum-free medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period at the appropriate temperature and CO2 level.
-
Perform the specific assay to measure the downstream effects of muscarinic receptor activation (e.g., measurement of intracellular calcium, cAMP levels, or reporter gene activity).
-
3. General Protocol for In Vivo Administration in Rodents
-
Vehicle Preparation:
-
For oral administration (p.o.), this compound hydrochloride can be dissolved in sterile water or saline. For some applications, it may be suspended in a vehicle such as 0.5% methylcellulose.
-
For intravenous (i.v.) or subcutaneous (s.c.) administration, dissolve this compound hydrochloride in sterile saline.
-
-
Dosing:
-
The appropriate dose will depend on the specific animal model and experimental question. It is crucial to perform a dose-response study to determine the optimal dose.
-
For oral gavage, the dosing volume is typically 5-10 mL/kg for mice and 2-5 mL/kg for rats.
-
-
Procedure:
-
Prepare the dosing solution fresh on the day of the experiment.
-
Accurately weigh the animal to determine the correct volume of the dosing solution to administer.
-
Administer the solution via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Closely monitor the animals for any adverse effects.
-
Signaling Pathways and Experimental Workflows
References
Interpreting unexpected results in Milameline behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Milameline in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CI-979/RU35926) is a partial muscarinic acetylcholine receptor agonist.[1] It has a non-selective profile, binding to all five muscarinic receptor subtypes (M1-M5).[1] Its functional activity is subtype-dependent: it stimulates phosphatidylinositol hydrolysis via M1 and M3 receptors and inhibits adenylyl cyclase via M2 and M4 receptors.[1] This dual action is thought to contribute to its potential cognitive-enhancing effects.
Q2: What are the expected behavioral effects of this compound in animal models?
In preclinical studies, this compound has been shown to:
-
Improve performance in the Morris water maze in rats with basal forebrain lesions.[1]
-
Reverse scopolamine-induced deficits in continuous-performance tasks in monkeys.[1]
-
Decrease spontaneous and scopolamine-induced swimming activity in rats.
Q3: Why was this compound discontinued in clinical trials for Alzheimer's disease?
While preclinical data was promising, this compound, like other muscarinic agonists, failed to show sufficient efficacy in clinical trials and was associated with dose-limiting side effects. These side effects are often related to peripheral muscarinic receptor activation and can include gastrointestinal issues, sweating, and salivation.
Q4: Can this compound affect neurotransmitter systems other than the cholinergic system?
Yes. The cholinergic system modulates other neurotransmitter systems, notably dopamine. Muscarinic M1 and M4 receptors, in particular, play a role in regulating dopamine signaling. Activation of M1 receptors can increase dopamine efflux in the prefrontal cortex and nucleus accumbens. Therefore, some behavioral effects of this compound may be indirectly mediated by its influence on dopaminergic pathways.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected results in behavioral studies with this compound can arise from a variety of factors, from its complex pharmacology to experimental variables. This guide addresses common issues in a question-and-answer format.
Issue 1: Lack of Efficacy or No Improvement in Cognitive Tasks
Q: We administered this compound to our rodent models but observed no improvement in a cognitive task (e.g., Morris water maze, passive avoidance). What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inappropriate Dosing (Inverted-U Dose-Response): Like many neuromodulatory drugs, this compound may exhibit an inverted-U shaped dose-response curve. Doses that are too low may be sub-therapeutic, while doses that are too high can impair performance due to overstimulation or side effects.
-
Recommendation: Conduct a full dose-response study to identify the optimal therapeutic window for your specific behavioral paradigm and animal model.
-
-
Peripheral Side Effects: Muscarinic agonists can cause peripheral side effects (e.g., gastrointestinal distress, hypothermia) that can non-specifically impair behavioral performance. Animals may appear lethargic or unwell, leading to poor performance that is not related to cognitive function.
-
Recommendation: Carefully observe animals for any signs of distress or adverse effects. Monitor core body temperature and gastrointestinal function if possible. Consider co-administration with a peripherally-restricted muscarinic antagonist to isolate central effects, though this can complicate interpretation.
-
-
Animal Strain and Age: The density and sensitivity of muscarinic receptors can vary between different rodent strains and with age.
-
Recommendation: Review the literature for studies using this compound or other muscarinic agonists in your specific animal strain. Be aware that aged animals may have altered cholinergic function and may respond differently to treatment.
-
-
Task-Specific Effects: The efficacy of cognitive enhancers can be highly dependent on the specific cognitive domain being tested and the difficulty of the task.
-
Recommendation: Consider the specific cognitive processes required for your task. This compound's effects may be more robust in tasks that are highly dependent on cholinergic function, such as those involving attention and spatial memory.
-
Issue 2: Worsening of Behavioral Performance
Q: Our animals treated with this compound are performing worse than the control group in our behavioral task. Why would a cognitive enhancer impair performance?
Possible Causes and Troubleshooting Steps:
-
High Dose/Overstimulation: As mentioned, high doses of this compound can lead to cognitive impairment. This could be due to excessive neuronal excitation or the induction of seizure-like activity at very high doses.
-
Recommendation: Lower the dose of this compound. Review the dose-response curve to ensure you are not operating at the descending limb of the curve.
-
-
Interaction with Task-Induced Stress: High levels of stress can impact cholinergic function and alter the response to cholinergic drugs.
-
Recommendation: Ensure proper habituation of the animals to the testing environment and procedures to minimize stress.
-
-
M2/M4 Receptor-Mediated Inhibition: this compound inhibits M2 and M4 autoreceptors, which can lead to complex downstream effects on neurotransmitter release. In some contexts, this could paradoxically lead to a disruption of normal neural circuit function.
-
Recommendation: This is a complex pharmacological issue. Consider using more selective M1 agonists if the goal is purely cognitive enhancement through postsynaptic M1 activation.
-
Issue 3: High Variability in Behavioral Results
Q: We are observing high inter-individual variability in the behavioral response to this compound within the same treatment group. What could be causing this?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different effective brain concentrations of this compound.
-
Recommendation: Ensure consistent administration techniques (e.g., route, time of day). If feasible, conduct pilot pharmacokinetic studies to determine the time to peak brain concentration in your animal model.
-
-
Baseline Cognitive Performance: The effect of cognitive enhancers can depend on the baseline performance of the individual. Animals that are already performing at a high level may show little to no improvement (ceiling effect), while low-performing animals may show a more robust response.
-
Recommendation: Analyze your data to see if there is a correlation between baseline performance and the drug effect. Consider pre-screening animals and balancing groups based on baseline performance.
-
-
Sex Differences: Cholinergic function and the response to cholinergic drugs can be influenced by sex hormones.
-
Recommendation: Include both male and female animals in your studies and analyze the data for potential sex differences.
-
Data Presentation
Table 1: Summary of this compound's In Vitro Receptor Profile
| Receptor Subtype | Functional Response | Second Messenger Pathway |
| M1 | Agonist | Stimulation of Phosphatidylinositol Hydrolysis |
| M2 | Agonist | Inhibition of Forskolin-Activated cAMP Accumulation |
| M3 | Agonist | Stimulation of Phosphatidylinositol Hydrolysis |
| M4 | Agonist | Inhibition of Forskolin-Activated cAMP Accumulation |
| M5 | Not explicitly stated | Not explicitly stated |
Data synthesized from Schwarz et al. (2003)
Table 2: Summary of In Vivo Effects of this compound in Rodent Models
| Behavioral/Physiological Endpoint | Species | Effect |
| Spontaneous Swimming Activity | Rat | Decrease |
| Scopolamine-Induced Swimming Activity | Rat | Decrease |
| Water-Maze Performance (Basal Forebrain Lesion) | Rat | Improvement |
| Cortical Blood Flow | Rat | Increase |
| Core Body Temperature | Rat | Decrease |
| Gastrointestinal Motility | Rat | Increase |
Data from Schwarz et al. (2003)
Experimental Protocols
Morris Water Maze Protocol (Adapted for Muscarinic Agonist Studies)
-
Apparatus: A circular pool (1.5-2m diameter) filled with opaque water (20-24°C). A hidden platform is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.
-
Acquisition Phase:
-
Administer this compound or vehicle at a predetermined time before the first trial of each day (e.g., 30 minutes prior to testing).
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the platform.
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Place the animal in the pool from a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Passive Avoidance Protocol (Adapted for Muscarinic Agonist Studies)
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is a grid that can deliver a mild footshock.
-
Training Phase:
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
Administer this compound or vehicle immediately after the training trial.
-
-
Retention Test:
-
24 hours later, place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency), up to a maximum of 300-600 seconds. A longer latency is indicative of better memory of the aversive event.
-
Mandatory Visualizations
Caption: this compound's dual signaling pathways.
Caption: Troubleshooting unexpected results in this compound studies.
References
Technical Support Center: Refining Experimental Protocols for Studying Milameline's Cognitive Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cognitive effects of Milameline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant peripheral cholinergic side effects (e.g., salivation, gastrointestinal distress) at doses intended for cognitive enhancement. How can we mitigate these effects?
A1: This is a common challenge with non-selective muscarinic agonists.[1][2] this compound, while showing some central preference, can still activate peripheral M2 and M3 receptors, leading to these side effects.[3]
-
Dose-Response Optimization: Carefully titrate the dose of this compound to find a therapeutic window that maximizes cognitive effects while minimizing peripheral adverse events. Start with lower doses and gradually increase them. It has been noted that central cholinergic actions of this compound are produced at doses slightly lower than those that stimulate peripheral receptors.[3]
-
Route of Administration: Consider alternative routes of administration. While oral and intraperitoneal injections are common, direct central administration (e.g., intracerebroventricular) can be used in preclinical models to bypass peripheral circulation, though this is a more invasive procedure.
-
Co-administration with a Peripherally Restricted Antagonist: A strategy employed with other muscarinic agonists like xanomeline is the co-administration of a peripherally restricted muscarinic antagonist. This can help block the peripheral effects without interfering with the central actions of this compound.
Q2: Our dose-response curve for cognitive enhancement in the Morris Water Maze (MWM) is flat or shows a U-shaped curve. What could be the reason?
A2: Atypical dose-response curves can arise from several factors:
-
Receptor Desensitization: At higher doses, prolonged or excessive activation of muscarinic receptors can lead to their desensitization and internalization, reducing the overall response.
-
Off-Target Effects at Higher Doses: While this compound is relatively selective for muscarinic receptors, very high concentrations could potentially interact with other neurotransmitter systems, leading to confounding effects on behavior.
-
Cognitive Impairment from Overstimulation: Excessive cholinergic stimulation can be detrimental to cognitive processes, leading to a decline in performance at higher doses and resulting in a U-shaped dose-response curve.
-
Sensorimotor Impairments: Higher doses may induce motor or sensory disturbances that interfere with the animal's ability to perform the task, masking any potential cognitive enhancement.[4] It is crucial to conduct control experiments, such as a visible platform trial in the MWM, to rule out such impairments.
Q3: We are not observing a reversal of scopolamine-induced cognitive deficits with this compound. What are some potential reasons?
A3: Scopolamine is a non-selective muscarinic antagonist used to model cognitive dysfunction. A failure to see reversal with this compound could be due to:
-
Timing of Administration: Ensure that this compound is administered at a time point where it can effectively counteract the effects of scopolamine. This requires knowledge of the pharmacokinetic profiles of both drugs in your specific animal model.
-
Inadequate Dose of this compound: The dose of this compound may be insufficient to overcome the competitive antagonism of scopolamine at the muscarinic receptors. A dose-response study for the reversal effect is recommended.
-
Severity of the Scopolamine-Induced Deficit: The dose of scopolamine might be too high, causing a profound deficit that is difficult to reverse. Consider reducing the scopolamine dose to a level that produces a reliable but not insurmountable impairment.
-
Behavioral Task Sensitivity: The chosen cognitive task may not be sensitive enough to detect the reversal. Ensure the task parameters are optimized to detect cholinergic modulation.
Q4: How can we differentiate between genuine cognitive enhancement and non-specific behavioral effects of this compound, such as changes in motor activity or motivation?
A4: This is a critical aspect of study design.
-
Comprehensive Behavioral Phenotyping: Do not rely on a single cognitive task. Use a battery of tests that assess different cognitive domains (e.g., spatial memory in the MWM, fear-associated memory in the passive avoidance test, and recognition memory in the novel object recognition test).
-
Control for Motor Activity: Always include an assessment of general locomotor activity (e.g., open field test). A significant change in activity could confound the interpretation of results from cognitive tasks. This compound has been reported to decrease spontaneous swimming activity in rats.
-
Assess Motivation and Sensory Function: In tasks that rely on motivation (e.g., finding a hidden platform to escape water), ensure that this compound is not altering the animal's motivation to perform the task. For visual tasks, control for potential effects on visual acuity.
Data Presentation: Quantitative Effects of this compound
Table 1: In Vitro Receptor Activity of this compound
| Receptor Subtype | Signaling Pathway | Effect of this compound |
| M1 | Gq/11-coupled | Stimulates phosphatidylinositol hydrolysis |
| M2 | Gi/o-coupled | Inhibits forskolin-activated cAMP accumulation |
| M3 | Gq/11-coupled | Stimulates phosphatidylinositol hydrolysis |
| M4 | Gi/o-coupled | Inhibits forskolin-activated cAMP accumulation |
| M5 | Gq/11-coupled | Presumed stimulation of phosphatidylinositol hydrolysis |
Table 2: Preclinical In Vivo Effects of this compound
| Species | Model/Task | Dose Range (Route) | Observed Cognitive Effect | Reference |
| Rat | Water-maze performance in basal forebrain lesioned animals | Not specified | Improved performance | |
| Rat | Scopolamine-induced swimming activity | Not specified | Decreased activity | |
| Monkey | Scopolamine-induced impairment of attention (continuous-performance task) | Not specified | Reversal of impairment |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is adapted from standard MWM procedures and is suitable for assessing the effects of this compound on spatial learning and memory, particularly in a scopolamine-induced amnesia model.
Apparatus:
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distinct visual cues placed around the pool for spatial navigation.
Procedure:
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle at the appropriate time before the training session.
-
If using a scopolamine model, administer scopolamine approximately 20-30 minutes before the training session.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-randomly selected starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Visible Platform Trial (Control):
-
Conduct trials with a visible platform to assess for any drug-induced sensorimotor or motivational deficits. The platform should be marked with a conspicuous cue.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length to find the platform across training days.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings.
Passive Avoidance Test for Fear-Associated Memory
This protocol assesses the ability of an animal to remember an aversive stimulus.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Acquisition/Training Trial:
-
Place the animal in the light compartment and allow it to acclimatize for a short period (e.g., 60 seconds).
-
Open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Immediately after the shock, remove the animal and return it to its home cage.
-
Administer this compound or vehicle before or immediately after the training trial, depending on whether you are assessing effects on acquisition or consolidation.
-
-
Retention Trial (24 or 48 hours later):
-
Place the animal back into the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds). A longer latency is indicative of better memory of the aversive event.
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound via Gq- and Gi/o-coupled muscarinic receptors.
Experimental Workflow for Preclinical Testing of this compound
Caption: A streamlined workflow for the preclinical evaluation of this compound's cognitive effects.
Logical Relationship: Troubleshooting Unexpected Behavioral Outcomes
Caption: A logical decision tree for troubleshooting unexpected results in this compound studies.
References
- 1. Muscarinic agonists for senile dementia: past experience and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for enhancing the specificity of Milameline's effects in vitro
Welcome to the technical support center for the use of Milameline in in vitro research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the specificity of this compound's effects and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a non-selective, partial agonist of muscarinic acetylcholine receptors (mAChRs). It binds with roughly equal affinity to all five subtypes of muscarinic receptors (M1-M5).[1][2] In vitro, this compound activates the different receptor subtypes, leading to the initiation of their respective signaling pathways. For M1 and M3 receptors, this typically involves the activation of the Gq/11 protein, leading to phospholipase C (PLC) activation and a subsequent increase in intracellular calcium. For M2 and M4 receptors, this compound activates the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[1]
Q2: Since this compound is non-selective, how can I study its effects on a specific muscarinic receptor subtype?
Enhancing the specificity of this compound's effects in vitro can be achieved through several techniques:
-
Use of Single-Subtype Expression Systems: The most direct method is to use cell lines that are genetically engineered to express only a single muscarinic receptor subtype (e.g., CHO-M1, HEK-M2, etc.). This ensures that any observed effect of this compound is mediated solely through the receptor of interest.
-
Pharmacological Blockade with Selective Antagonists: In cell systems expressing multiple muscarinic receptor subtypes, you can use subtype-selective antagonists to block the effects of this compound at all receptors except the one you intend to study. For example, to isolate the M1 receptor effects of this compound, you could pre-treat your cells with selective antagonists for M2, M3, M4, and M5 receptors.
Q3: What are the typical functional assays used to measure the activity of this compound at different receptor subtypes?
The choice of functional assay depends on the G-protein coupling of the muscarinic receptor subtype:
-
M1, M3, and M5 Receptors (Gq-coupled): The most common assay is the measurement of intracellular calcium mobilization (calcium flux assay). Activation of these receptors leads to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.
-
M2 and M4 Receptors (Gi-coupled): The standard assay for these receptors is the measurement of intracellular cyclic AMP (camp) levels. Activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This is often measured in cells that have been stimulated with forskolin to elevate basal cAMP levels.
Q4: I am observing a weak or no signal in my functional assay. What are the possible causes and troubleshooting steps?
Please refer to the Troubleshooting Guide below for detailed information on common issues and their solutions.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for the five human muscarinic receptor subtypes. Please note that these values can vary depending on the specific experimental conditions, cell line, and assay used.
Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | ~296 |
| M2 | ~294 |
| M3 | Data not consistently reported in a comparable format |
| M4 | Data not consistently reported in a comparable format |
| M5 | Data not consistently reported in a comparable format |
Note: this compound is reported to have approximately equal affinities for all five subtypes. The Ki values for M1 and M2 are from a study using [3H]N-methylscopolamine in CHO cells.
Table 2: this compound Functional Potency (EC50) in Microphysiometry Assays
| Receptor Subtype | EC50 (nM) |
| hM1 | 230 |
| hM2 | 110 |
| hM3 | 130 |
| hM4 | 140 |
| hM5 | 160 |
Data from a study using microphysiometry in CHO cells expressing human muscarinic receptor subtypes.[3]
Experimental Protocols
Protocol 1: Calcium Flux Assay for M1 Receptor Activation in CHO-M1 Cells
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
Materials:
-
CHO-M1 cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotic)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO or water)
-
Positive control (e.g., Carbachol)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed CHO-M1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a 2X concentrated solution of this compound and controls (e.g., carbachol, vehicle) in HBSS.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X compound solution into each well and continue recording the fluorescence signal for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate EC50 values.
Protocol 2: cAMP Assay for M2 Receptor Inhibition in CHO-M2 Cells
This protocol describes the measurement of this compound-induced inhibition of forskolin-stimulated cAMP production in CHO cells stably expressing the human M2 muscarinic receptor.
Materials:
-
CHO-M2 cells
-
Culture medium
-
96-well cell culture plates
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Stimulation buffer (provided with the kit or a similar buffer containing a phosphodiesterase inhibitor like IBMX)
-
Forskolin
-
This compound stock solution
-
Positive control (e.g., a known M2 agonist)
Procedure:
-
Cell Plating: Seed CHO-M2 cells into 96-well plates and grow to confluency.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add 50 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) and varying concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves the addition of detection reagents and measurement of the signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the M2 receptor. Generate dose-response curves by plotting the cAMP signal against the concentration of this compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or No Signal in Calcium Flux Assay | 1. Low receptor expression in the cell line. 2. Poor cell health or viability. 3. Inadequate dye loading. 4. Compound precipitation or degradation. | 1. Confirm M1 receptor expression using qPCR or a radioligand binding assay. Consider using a cell line with higher expression. 2. Check cell morphology and viability. Ensure cells are not over-confluent. 3. Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. 4. Visually inspect compound solutions. Ensure the final DMSO concentration is low (typically <0.5%). |
| High Background Signal in cAMP Assay | 1. High basal adenylyl cyclase activity. 2. Insufficient phosphodiesterase inhibition. | 1. Reduce the concentration of forskolin used for stimulation. 2. Increase the concentration of the phosphodiesterase inhibitor (e.g., IBMX) in the stimulation buffer. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Inconsistent cell plating density. 3. Reagent variability. | 1. Use cells within a defined passage number range for all experiments. 2. Ensure consistent cell seeding density to have a uniform cell monolayer. 3. Prepare fresh reagents and use consistent batches of assay kits. |
| Unexpected Agonist Activity in Antagonist-Only Wells | 1. Endogenous expression of other muscarinic receptors in the "single-subtype" cell line. | 1. Test the parental cell line (e.g., wild-type CHO cells) for any endogenous response to muscarinic agonists. |
Visualizations
Below are diagrams illustrating key signaling pathways and an experimental workflow for enhancing the specificity of this compound's effects.
This compound Signaling Pathways
Isolating M1 Receptor Effects Workflow
References
- 1. Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The use of irreversible ligands to inactivate receptor subtypes: 4-DAMP mustard and muscarinic receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Milameline
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of Milameline, a potent muscarinic receptor agonist. Given its classification as a Dangerous Good for transport, all handling must be conducted with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the handler and the potent compound. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary means of containment. PPE serves as a critical secondary layer of protection.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage and Transport | General Laboratory Ventilation | Single pair of nitrile gloves | Safety glasses | Lab coat | Not generally required |
| Weighing of Solid Compound | Ventilated Balance Enclosure or Fume Hood | Double-gloving with nitrile gloves[2] | Chemical splash goggles and face shield[2] | Disposable coveralls (e.g., Tyvek) over lab coat[2] | N95 or higher respirator |
| Solution Preparation | Chemical Fume Hood | Double-gloving with nitrile gloves | Chemical splash goggles and face shield | Disposable coveralls over lab coat | N95 or higher respirator |
| In Vitro/In Vivo Dosing | Biosafety Cabinet or Fume Hood | Double-gloving with nitrile gloves | Chemical splash goggles | Lab coat | As determined by risk assessment |
| Waste Disposal | Chemical Fume Hood | Double-gloving with nitrile gloves | Chemical splash goggles | Lab coat | Not generally required |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential to minimize the risk of exposure during the handling of this compound.
2.1. Preparation and Pre-Handling
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area with restricted access.
-
Decontamination: Ensure that all surfaces and equipment are thoroughly decontaminated before and after handling.
-
Waste Containers: Prepare clearly labeled, sealed, and puncture-resistant waste containers for solid and liquid hazardous waste.[2]
2.2. Weighing and Solution Preparation
-
Minimize Dust Generation: When handling the solid form of this compound, use techniques that minimize dust generation, such as gentle scooping.
-
Closed Systems: Whenever feasible, employ closed systems for weighing and transferring the compound.
-
Dissolving: When preparing solutions, add the solvent to the solid material slowly to prevent splashing. Keep containers covered as much as possible.
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Accidental Exposure and Spills
Given that this compound is a cholinergic agonist, accidental exposure could lead to adverse effects such as bradycardia, hypotension, increased salivation, and gastrointestinal distress. An antidote for cholinergic agents, such as atropine, should be readily available in the facility, and all personnel should be aware of its location and the protocol for its use.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Management Workflow
Caption: Workflow for managing a this compound spill.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, empty containers, and unused material, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with general laboratory waste.
-
Containerization: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Disposal Method: The recommended method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company. Do not dispose of this waste down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers and laboratory personnel can minimize the risks associated with handling the potent compound this compound and ensure a safe and compliant working environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
